molecular formula C10H6ClNO2 B1592198 2-Chloroquinoline-8-carboxylic acid CAS No. 1092287-54-1

2-Chloroquinoline-8-carboxylic acid

Cat. No. B1592198
M. Wt: 207.61 g/mol
InChI Key: MDJCCDPEWOWYIJ-UHFFFAOYSA-N
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Description

“2-Chloroquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C10H6ClNO2 . It is a derivative of quinoline, a bicyclic heterocycle .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloroquinoline-8-carboxylic acid are not detailed in the search results, reactions of related 2-chloroquinoline derivatives have been reported . These include reactions with phenylhydrazine, nucleophilic substitution reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloroquinoline-8-carboxylic acid include a molecular weight of 207.61 g/mol . It is a solid with a predicted boiling point of 411.9±25.0 °C and a density of 1.469 .

Scientific Research Applications

Synthesis and Antibacterial Properties

One study involved the synthesis of 8-nitrofluoroquinolone derivatives to investigate their antibacterial properties, utilizing synthon preparation and introduction of substituted primary amine appendages. The prepared compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative strains, highlighting the potential for developing new antibacterial agents (Al-Hiari et al., 2007).

Chemistry and Synthetic Applications

A review covering the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs discussed their synthesis and the reactions used to construct fused or binary quinoline-core heterocyclic systems. This review also touched on the biological evaluation and synthetic applications of these compounds, indicating a broad interest in their utility in chemical synthesis (Hamama et al., 2018).

Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation

Research into auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives has expanded the toolkit for selective functionalization of these compounds. This methodological advancement allows for precise modifications, enhancing the synthesis of complex organic molecules (Shabashov & Daugulis, 2010).

Antitubercular Activity

Another study reported the synthesis of novel dihydroquinoline carboxamides with potent antitubercular activity. This research underscores the potential of quinoline derivatives in addressing tuberculosis, a global health concern, by providing new avenues for therapeutic intervention (Marvadi et al., 2020).

Photolabile Protecting Groups

The development of photolabile protecting groups based on brominated hydroxyquinoline for carboxylic acids exemplifies the application of 2-Chloroquinoline-8-carboxylic acid derivatives in materials science. These groups enable controlled release of bioactive molecules, offering innovative solutions for drug delivery systems (Fedoryak & Dore, 2002).

Photodegradation of Herbicides

The study of photodegradation of quinolinecarboxylic herbicides in aqueous systems revealed insights into environmental chemistry and pollutant breakdown. Understanding these mechanisms is crucial for developing strategies to mitigate the impact of chemical pollutants (Pinna & Pusino, 2012).

Safety And Hazards

The safety data sheet for 2-Chloroquinoline-8-carboxylic acid indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

Future Directions

Quinoline derivatives, including 2-chloroquinoline, have been the subject of recent research due to their broad spectrum of bioactivity . This suggests potential future directions for the study and application of 2-Chloroquinoline-8-carboxylic acid and related compounds.

properties

IUPAC Name

2-chloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJCCDPEWOWYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597510
Record name 2-Chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinoline-8-carboxylic acid

CAS RN

1092287-54-1
Record name 2-Chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

nBuLi (2.2M in hexanes; 7.50 ml, 16.49 mmol) was added dropwise over 2 min to a solution of 8-bromo-2-chloroquinoline (4.00 g, 16.49 mmol, Biofine International, Inc., Vancouver, BC) in THF (82 ml) at −78° C. The resulting mixture was stirred at −78° C. for 20 min before CO2 was bubbled into the solution for 5 min at −78° C. The mixture was quenched with 2 N HCl (10 ml). The resulting mixture was partitioned between 100 ml of Et2O and 1 N NaOH. The organic layer was separated, and the aq. layer was acidified to ˜pH 2 with 5 N HCl and extracted 3 times with 150 ml Et2O. The combined organic extracts were dried over Na2SO4 and concentrated to provide 2-chloroquinoline-8-carboxylic acid (181a, >99% yield) as a light brown solid. MS (ESI, pos. ion) m/z: 208.2 (M+1).
Name
Quantity
7.5 mL
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reactant
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4 g
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82 mL
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Synthesis routes and methods II

Procedure details

To a solution of 8-bromo-2-chloroquinoline (14.3 g, 60 mmol) in toluene (90 mL) at −75° C. was added butyllithium in hexanes (2 mol/L, 30 mL) and the reaction mixture was kept for 20 min at −75° C. The reaction mixture was poured onto an excess of freshly crushed dry ice. Water was added (200 mL), and the aqueous layer was washed with ethyl acetate (3×100 mL), acidified to pH 1 with HCl (aq), and extracted with CH2Cl2 (3×100 mL). The combined organic layers were dried, and concentrated to afford 2-chloroquinoline-8-carboxylic acid as a white solid. Yield 6.56 g (53.6%).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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90 mL
Type
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[Compound]
Name
hexanes
Quantity
30 mL
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solvent
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KJ Shaffer - 2010 - mro.massey.ac.nz
This thesis sought to identify ligands which could be used in sensing or sequestering applications for the toxic element beryllium. The overall aim was to search for ligands with tight …
Number of citations: 2 mro.massey.ac.nz

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